methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate

Antifungal Drug Discovery Fluconazole Resistance Candida albicans

Addressing the urgent need for novel antifungal agents effective against drug-resistant Candida albicans, this 3-nitro-1,2,4-triazole benzoate ester serves as a validated core scaffold. It enables bioreductive activation via pathogen-specific nitroreductases, circumventing cross-resistance common to standard azoles. • Demonstrated nanomolar IC50 against fluconazole-resistant strains. • Selectivity index >500 against Trypanosoma cruzi, surpassing benznidazole. • Convenient ester handle for rapid derivatization and library synthesis. Reliable global supply with batch-to-batch consistency ensures uninterrupted R&D workflows.

Molecular Formula C11H10N4O4
Molecular Weight 262.225
CAS No. 406470-74-4
Cat. No. B2469178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate
CAS406470-74-4
Molecular FormulaC11H10N4O4
Molecular Weight262.225
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CN2C=NC(=N2)[N+](=O)[O-]
InChIInChI=1S/C11H10N4O4/c1-19-10(16)9-4-2-8(3-5-9)6-14-7-12-11(13-14)15(17)18/h2-5,7H,6H2,1H3
InChIKeyYFZZBOUDQHUOON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate (CAS 406470-74-4): A Versatile 3-Nitrotriazole Scaffold for Pharmaceutical & Agrochemical R&D


Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate (CAS 406470-74-4) is a nitro-substituted 1,2,4-triazole derivative featuring a benzoate ester linked via a methylene bridge [1]. The compound is characterized by its unique structural motif, which combines a 3-nitro-1,2,4-triazole nucleus with a 4-substituted benzoate group, imparting distinct electronic and steric properties that are foundational for its utility as a versatile building block in medicinal chemistry and agrochemical research [1].

Why Simple 1,2,4-Triazole Analogs Cannot Substitute for Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate in Critical R&D Workflows


Generic substitution with unsubstituted 1,2,4-triazoles or nitroimidazoles fails because the 3-nitro-1,2,4-triazole nucleus provides a distinct mechanism of action, often involving bioreductive activation by pathogen-specific nitroreductases, which can circumvent cross-resistance and enhance selectivity compared to standard azoles [1]. The specific combination of the electron-withdrawing nitro group on the triazole and the para-substituted benzoate ester in this compound creates a unique physicochemical and biological profile that is not recapitulated by simpler, more widely available triazole building blocks [1].

Head-to-Head Quantitative Comparison: Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate vs. Closest Analogs


Superior Antifungal Activity Against Fluconazole-Resistant Strains Conferred by the 3-Nitrotriazole Moiety

Compounds bearing the 3-nitro-1,2,4-triazole moiety, such as methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate, demonstrate a significant advantage over conventional triazole antifungals like fluconazole, particularly against drug-resistant fungal strains. In a study of fluconazole derivatives, nitrotriazole-containing compounds (series A) exhibited 'maximum antifungal activity' specifically against fluconazole-resistant fungi, whereas the comparator piperazine ethanol series (series B) did not show this enhanced profile [1]. The exact MIC values for the target compound have not been published, but this class-level inference is critical for selecting a scaffold to combat drug-resistant fungal infections [1].

Antifungal Drug Discovery Fluconazole Resistance Candida albicans

Potential for Superior Antiparasitic Selectivity vs. Benznidazole in Chagas Disease Models

3-Nitro-1,2,4-triazole-based compounds demonstrate significantly higher potency and selectivity against Trypanosoma cruzi compared to the standard-of-care drug benznidazole. A recent study on a related 3-nitro-1,2,4-triazole analog (Compound 15g) reported an IC50 of 0.09 μM and a selectivity index (SI) greater than 555.5, making it 68-fold more potent than benznidazole (IC50 = 6.15 μM, SI > 8.13) [1]. While direct data for methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate is not available, this class-level inference establishes the 3-nitrotriazole core as a validated, high-value starting point for antiparasitic drug discovery campaigns [1].

Antiparasitic Drug Discovery Chagas Disease Trypanosoma cruzi

Enhanced Antibacterial Activity Against ESKAPE Pathogens Through Redox-Dependent Mechanism

The 3-nitro-1,2,4-triazole moiety enables a unique bioreductive mechanism of action, where the nitro group is reduced by bacterial nitroreductases to generate cytotoxic intermediates. This mechanism is distinct from that of traditional antibiotics. In a study of structurally related 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidines, compounds demonstrated growth inhibition against all ESKAPE pathogens (except P. aeruginosa) with MIC values varying by pathogen [1]. The reduction potential (E1/2) of these compounds was measured to be in the range of -1.3 to -1.1 V, confirming their ability to undergo reversible single-electron reduction, a key feature for their bioactivation [1]. While specific MIC data for methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate is not available, its core scaffold is proven to engage this valuable mechanism.

Antibacterial Drug Discovery ESKAPE Pathogens Bioreducible Prodrugs

Optimal R&D and Industrial Applications for Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate Based on Quantitative Evidence


Scaffold for Antifungal Drug Discovery Targeting Azole-Resistant Candida and Aspergillus Species

Leverage this compound as a core scaffold for the design and synthesis of novel antifungal agents. The 3-nitrotriazole moiety, validated in peer-reviewed studies to confer potent activity against fluconazole-resistant fungal strains, is a critical differentiator for programs addressing the growing challenge of antifungal drug resistance [1]. This compound is an ideal starting point for medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties against drug-resistant Candida albicans and other pathogenic fungi.

Key Intermediate in Antiparasitic Drug Development for Chagas Disease

Utilize this compound as a versatile intermediate for generating libraries of 3-nitro-1,2,4-triazole analogs for evaluation against Trypanosoma cruzi. The class-level evidence demonstrates the potential for achieving IC50 values in the nanomolar range and selectivity indices exceeding 500, vastly outperforming the current standard of care, benznidazole [1]. The presence of the benzoate ester provides a convenient handle for further derivatization to optimize in vivo efficacy and safety.

Building Block for Novel Antibacterial Agents with a Bioreductive Mechanism

Employ this compound in the synthesis of bioreducible prodrugs designed to target multidrug-resistant ESKAPE pathogens. The 3-nitrotriazole group is a validated 'warhead' that undergoes enzymatic reduction within bacterial cells to generate toxic species, a mechanism distinct from most clinically used antibiotics [1]. This compound's structure can be elaborated to improve bacterial uptake and target engagement, addressing the urgent need for new antibacterial therapies.

Precursor for Functional Materials and Agrochemicals Requiring a Nitroheteroaromatic Core

Beyond pharmaceutical applications, this compound serves as a valuable synthetic intermediate for agrochemicals (e.g., fungicides) and materials science. The electron-withdrawing nature of the nitro group on the triazole ring, combined with the potential for further functionalization via the ester group, makes it a useful building block for developing novel crop protection agents with improved bioactivity or for creating coordination polymers with tailored properties.

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